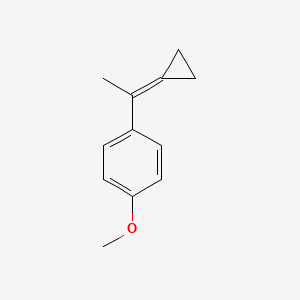
1-(1-Cyclopropylideneethyl)-4-methoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Cyclopropylideneethyl)-4-methoxybenzene is an organic compound characterized by a cyclopropylidene group attached to an ethyl chain, which is further connected to a methoxy-substituted benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Cyclopropylideneethyl)-4-methoxybenzene typically involves the cyclopropanation of methylenecyclopropanes. A common method includes the palladium-catalyzed hydroalkylation of methylenecyclopropanes with simple hydrazones . This reaction is carried out under mild conditions, with hydrazones serving as carbanion equivalents, resulting in high yields of the desired product.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of palladium-catalyzed reactions and the use of hydrazones can be scaled up for larger production, ensuring good functional group compatibility and high yields.
化学反応の分析
Types of Reactions: 1-(1-Cyclopropylideneethyl)-4-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the cyclopropylidene group into a cyclopropyl group.
Substitution: The methoxy group on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of cyclopropylidene ketones or aldehydes.
Reduction: Formation of cyclopropyl-substituted benzene derivatives.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
科学的研究の応用
1-(1-Cyclopropylideneethyl)-4-methoxybenzene has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of 1-(1-Cyclopropylideneethyl)-4-methoxybenzene involves its interaction with various molecular targets. The cyclopropylidene group is highly reactive due to ring strain, making it a good candidate for reactions involving nucleophiles and electrophiles. The methoxy group on the benzene ring can participate in electron-donating interactions, influencing the compound’s reactivity and stability.
類似化合物との比較
1-Cyclopropylideneethylbenzene: Similar structure but lacks the methoxy group.
Cyclopropylidenemethylbenzene: Another related compound with a different substitution pattern.
Uniqueness: 1-(1-Cyclopropylideneethyl)-4-methoxybenzene is unique due to the presence of both the cyclopropylidene group and the methoxy-substituted benzene ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
特性
CAS番号 |
534619-05-1 |
|---|---|
分子式 |
C12H14O |
分子量 |
174.24 g/mol |
IUPAC名 |
1-(1-cyclopropylideneethyl)-4-methoxybenzene |
InChI |
InChI=1S/C12H14O/c1-9(10-3-4-10)11-5-7-12(13-2)8-6-11/h5-8H,3-4H2,1-2H3 |
InChIキー |
COLBJOXIIRRWBE-UHFFFAOYSA-N |
正規SMILES |
CC(=C1CC1)C2=CC=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8,8-Difluoro-N-methyl-N-phenylbicyclo[5.1.0]octan-1-amine](/img/structure/B14233738.png)
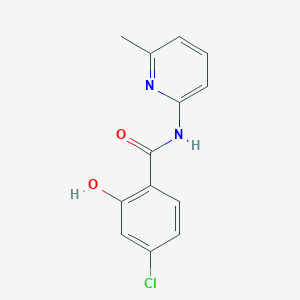
![1,7,9,15-Tetraoxa-8-germaspiro[7.7]pentadecane](/img/structure/B14233743.png)
![N~1~-[(4-Fluorophenyl)methyl]-N~2~-[(furan-2-yl)methyl]ethane-1,2-diamine](/img/structure/B14233747.png)
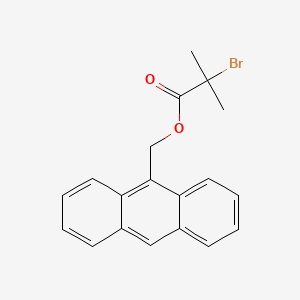
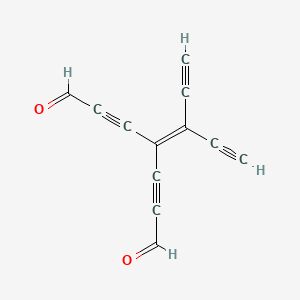
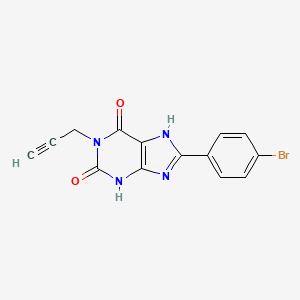
![N-[(1S,2S)-2-hydroxycyclohexyl]butanamide;hydrochloride](/img/structure/B14233773.png)
![Pyridine, 2-[2-[3-(trifluoromethoxy)phenyl]-4-oxazolyl]-](/img/structure/B14233775.png)
![3,3-Dimethyl-2,4-bis[(2H-pyran-2-ylidene)methyl]cyclobutan-1-one](/img/structure/B14233786.png)
![4-Chloro-2-nitro-1-[(3-phenylprop-2-yn-1-yl)oxy]benzene](/img/structure/B14233789.png)
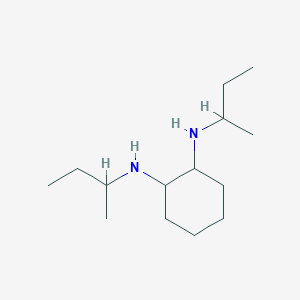
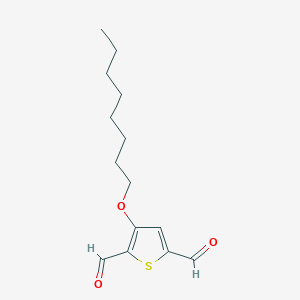
![(3R,7S,8R,9S,10R,13S,14S,16R)-16-bromo-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B14233804.png)
